molecular formula C8H9NO4 B1582284 1,3-Dimethoxy-2-nitrobenzene CAS No. 6665-97-0

1,3-Dimethoxy-2-nitrobenzene

Cat. No. B1582284
CAS RN: 6665-97-0
M. Wt: 183.16 g/mol
InChI Key: MVBXGGHFJZBKFJ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-nitrobenzene is a chemical compound with the molecular formula C8H9NO4 .


Synthesis Analysis

The synthesis of 1,3-Dimethoxy-2-nitrobenzene involves the reaction of nitrogen dioxide/dinitrogen tetraoxide with dichloromethane solutions of three different methoxybenzenes . The reaction of 1,3-dimethoxybenzene was more complex in that the addition of nitrogen dioxide was followed by the immediate formation of an intense green color which disappeared with time .


Molecular Structure Analysis

The molecular weight of 1,3-Dimethoxy-2-nitrobenzene is 183.161 Da . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-6-4-3-5-7 (2)8 (6)9 (10)11/h3-5H,1-2H3 .


Chemical Reactions Analysis

The reaction of 1,3-dimethoxybenzene with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane leads to the formation of reaction products . The reaction of 1,3-dimethoxybenzene was more complex in that the addition of nitrogen dioxide was followed by the immediate formation of an intense green color which disappeared with time .

Scientific Research Applications

Synthesis of Benzamide Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Dimethoxy-2-nitrobenzene is used in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
  • Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were then purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Synthesis of 1,3-Dimethoxy-2-Nitrobenzene

  • Scientific Field: Organic Chemistry
  • Application Summary: This study demonstrates a method for synthesis of 1,3-dimethoxy-2-nitrobenzene with high yield and content .
  • Methods of Application: The synthesis was carried out using resorcinol as sulfonation reagents and dimethyl sulfate at 80°C for 4 hours .
  • Results: The study resulted in the successful synthesis of 1,3-dimethoxy-2-nitrobenzene with high yield and content .

Gas Phase Ion Energetics

  • Scientific Field: Physical Chemistry
  • Application Summary: 1,3-Dimethoxy-2-nitrobenzene is used in studies of gas phase ion energetics . This involves studying the energy changes associated with the formation of ions in the gas phase .
  • Methods of Application: The study involves the use of electron ionization and other spectroscopic methods .
  • Results: The ionization energy determinations for 1,3-Dimethoxy-2-nitrobenzene were found to be around 8.0 - 8.2 eV .

Redox Shuttle Additives in Lithium-Ion Batteries

  • Scientific Field: Electrochemistry
  • Application Summary: 1,3-Dimethoxy-2-nitrobenzene has been studied as a potential redox shuttle additive for overcharge protection in lithium-ion batteries .
  • Methods of Application: The study involved the use of 1,3-Dimethoxy-2-nitrobenzene in a base electrolyte of 1 mol·L -1 LiPF 6 / (ethylene carbonate (EC)+diethyl carbonate (DEC)+ethyl-methyl carbonate (EMC) (1:1:1, by volume)) .
  • Results: The results of the study are not specified in the source .

Gas Phase Ion Energetics

  • Scientific Field: Physical Chemistry
  • Application Summary: 1,3-Dimethoxy-2-nitrobenzene is used in studies of gas phase ion energetics . This involves studying the energy changes associated with the formation of ions in the gas phase .
  • Methods of Application: The study involves the use of electron ionization and other spectroscopic methods .
  • Results: The ionization energy determinations for 1,3-Dimethoxy-2-nitrobenzene were found to be around 8.0 - 8.2 eV .

Redox Shuttle Additives in Lithium-Ion Batteries

  • Scientific Field: Electrochemistry
  • Application Summary: 1,3-Dimethoxy-2-nitrobenzene has been studied as a potential redox shuttle additive for overcharge protection in lithium-ion batteries .
  • Methods of Application: The study involved the use of 1,3-Dimethoxy-2-nitrobenzene in a base electrolyte of 1 mol·L -1 LiPF 6 / (ethylene carbonate (EC)+diethyl carbonate (DEC)+ethyl-methyl carbonate (EMC) (1:1:1, by volume)) .
  • Results: The results of the study are not specified in the source .

Safety And Hazards

When handling 1,3-Dimethoxy-2-nitrobenzene, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1,3-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBXGGHFJZBKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315026
Record name 1,3-Dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-2-nitrobenzene

CAS RN

6665-97-0
Record name 1,3-Dimethoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethoxy-2-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6665-97-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284
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Record name 1,3-Dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JL Grenier, JP Catteau, P Cotelle - Synthetic communications, 1999 - Taylor & Francis
Abstract Treatment of electron-rich aromatic derivatives with cerium (IV) ammonium nitrate coated on silica (CAN/Si02) affords nitro aromatic compounds. The scope and the limitation of …
Number of citations: 45 www.tandfonline.com
JF Campos, MJRP Queiroz, S Berteina-Raboin - Catalysts, 2018 - mdpi.com
A practical one-pot procedure for the preparation of diverse thieno[3,2-d]pyrimidines is reported here for the first time. This two-step process via C–H activation in position C-2 of …
Number of citations: 9 www.mdpi.com
DE Olberg, N Bauer, KW Andressen, T Hjørnevik… - Nuclear Medicine and …, 2016 - Elsevier
Introduction The gonadotropin releasing hormone receptor (GnRH-R) has a well-described neuroendocrine function in the anterior pituitary. However, little is known about its function in …
Number of citations: 9 www.sciencedirect.com
K Jarrah - 2017 - search.proquest.com
Azobenzenes have been used for almost half a century to impart spatiotemporal control on biological systems by way of an external stimulus—light. A limitation of previously reported …
Number of citations: 3 search.proquest.com
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
T Deckert‐Gaudig, S Hünig, E Dormann… - European Journal of …, 2001 - Wiley Online Library
The title compound 4 was synthesized, starting from 4‐hydroxybiphenyl (6), in a search for organic ferromagnets. Electrochemical and chemical oxidation of 4 resulted in a dark green, …
O Sadek - 2018 - theses.hal.science
The BF bond has an expansive and rich history in chemical transformations and the versatility of the BF bond has also shown immense utility in fields as far reaching as Positron …
Number of citations: 9 theses.hal.science

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